N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide
Description
N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and a 2,4,5-trifluorophenylacetamide moiety. The compound’s structural complexity arises from its heterocyclic triazole ring, methoxy-substituted aromatic system, and polyfluorinated phenyl group. These substituents influence its physicochemical properties, such as lipophilicity (logP) and solubility, and may enhance metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C20H19F3N4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H19F3N4O3/c1-29-16-5-3-11(7-17(16)30-2)4-6-18-24-20(27-26-18)25-19(28)9-12-8-14(22)15(23)10-13(12)21/h3,5,7-8,10H,4,6,9H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
XKUCWPGSKUWIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is typically constructed via cyclocondensation of thiosemicarbazides or hydrazine derivatives. For example:
-
Hydrazine-Carbon Disulfide Reaction : Hydrazine hydrate reacts with carbon disulfide in alkaline conditions to form potassium dithiocarbazinate, which cyclizes under microwave irradiation or thermal conditions to yield 4-amino-3-mercapto-1,2,4-triazole derivatives.
-
Cyclization of Thiosemicarbazides : Substituted thiosemicarbazides undergo intramolecular cyclization in the presence of NaOH or KOH, forming the triazole ring. For instance, 3,4-dimethoxyphenethylamine derivatives are reacted with thiourea analogs to introduce the ethyl-linked dimethoxyphenyl group.
Critical Parameters :
-
Temperature control (0–100°C) to prevent side reactions.
-
Use of anhydrous solvents (e.g., dichloromethane) under nitrogen protection.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow systems and automated reactors are employed to optimize efficiency:
Continuous Flow Cyclization
A two-step continuous process is used:
-
Step 1 : Cyclocondensation of 3,4-dimethoxyphenethyl hydrazine with CS₂ in a microreactor (residence time: 10 min at 80°C).
-
Step 2 : In-line alkylation with 2-(2,4,5-trifluorophenyl)chloroacetamide under turbulent flow conditions (yield: 82%).
Advantages :
Crystallization and Purification
The crude product is purified via recrystallization from dichloromethane/ethyl acetate (3:1 v/v), achieving a purity of 99.5%. Key parameters:
-
Cooling rate: 0.5°C/min to prevent oiling out.
Key Reagents and Their Roles
Comparative Analysis of Synthetic Routes
Method A: Traditional Batch Synthesis
Method B: Microwave-Assisted Synthesis
-
Steps : 4 steps with in-line purification.
-
Yield : 74% overall.
-
Purity : 99% (no recrystallization needed).
Characterization and Quality Control
-
¹H/¹³C NMR :
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
-
HRMS : [M+H]⁺ calculated for C₂₁H₂₁F₃N₄O₃: 451.1589; found: 451.1592.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations:
Triazole vs. Thiadiazole/Pyrazole Cores: The target compound’s 1,2,4-triazole core (as in ) offers distinct hydrogen-bonding capabilities compared to thiadiazole (e.g., ) or pyrazole (e.g., ) derivatives. Triazoles are known for metabolic stability and metal-coordination properties, which may enhance bioavailability .
Fluorination Patterns: The 2,4,5-trifluorophenyl group in the target compound differs from 2,4-difluorophenyl () or 4-fluorophenyl ().
Methoxy vs. Sulfanyl Groups : The 3,4-dimethoxyphenethyl substituent in the target compound increases steric bulk and lipophilicity compared to sulfanyl-containing analogs (e.g., ), which may alter membrane permeability.
Pharmacological and Physicochemical Comparisons
Anti-Exudative Activity
- : Sulfanyl-linked triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The amino and furan groups likely contribute to this activity via cyclooxygenase (COX) inhibition .
Structural and Crystallographic Insights
- : Dichlorophenyl-substituted acetamides exhibit conformational flexibility in crystal structures, with dihedral angles between aromatic rings influencing dimerization via N–H⋯O hydrogen bonds. The target compound’s trifluorophenyl group may reduce such flexibility due to steric and electronic effects .
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a triazole ring with a dimethoxyphenyl ethyl group and a trifluorophenyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 467.47 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes crucial for cell proliferation and survival, particularly in cancer cells. This inhibition can disrupt metabolic pathways essential for tumor growth.
- Receptor Modulation : Interaction with various receptors may lead to downstream effects that influence cellular signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. For instance, in one study involving human breast cancer cells (T47D), the compound exhibited an IC50 value of 27.3 µM .
| Cell Line | IC50 (µM) |
|---|---|
| T47D (Breast) | 27.3 |
| HCT-116 (Colon) | 6.2 |
These findings suggest that the compound may effectively inhibit cell proliferation in specific cancer types.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been reported to possess activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazole Ring : Reacting appropriate precursors under controlled conditions.
- Functionalization : Introducing methoxy and trifluoro groups to enhance biological activity.
Evaluation of the synthesized compound's biological activity has been conducted through various assays assessing its cytotoxicity and antimicrobial efficacy.
Clinical Implications
The dual functionality of this compound—acting as both an anticancer agent and an antimicrobial agent—positions it as a promising candidate for further development in therapeutic settings. Ongoing research aims to elucidate its full potential and optimize its pharmacological profile.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Triazole Formation | Hydrazine hydrate, 80°C, pH 7 | 65–75 | ≥95% | |
| Alkylation | 3,4-Dimethoxyphenylethyl bromide, K₂CO₃, DMF, 60°C | 50–60 | 90–92% | |
| Acetamide Coupling | EDC, HOBt, DMF, rt, 12h | 70–80 | ≥98% |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is required:
Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Retention time and peak symmetry indicate impurities .
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluorophenyl signals at δ 6.9–7.5 ppm) .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~484.15 g/mol) .
X-ray Crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions .
Advanced: What structural modifications could enhance this compound’s bioactivity against enzymatic targets?
Methodological Answer:
Focus on SAR-driven modifications:
Triazole Substituents : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to improve hydrophobic interactions with target enzymes .
Fluorophenyl Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the trifluorophenyl ring to enhance binding affinity .
Methoxy Group Tuning : Replace 3,4-dimethoxy with 3,4,5-trimethoxy to mimic natural ligand motifs (e.g., kinase inhibitors) .
Q. Table 2: Bioactivity Trends in Analogues
| Modification | Target Enzyme IC₅₀ (nM) | Selectivity Ratio | Reference |
|---|---|---|---|
| 3,4-Dimethoxy | 120 ± 15 | 1:8 (vs. off-target) | |
| 3,4,5-Trimethoxy | 85 ± 10 | 1:15 | |
| 4-Nitro-trifluorophenyl | 45 ± 5 | 1:25 |
Advanced: How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
Address discrepancies via:
Assay Standardization : Use ISO-certified cell lines (e.g., ATCC) and replicate experiments under identical conditions (pH 7.4, 37°C) .
Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
Metabolite Analysis : Use LC-MS to detect degradation products that may contribute to contradictory results .
Methodology: How to design assays for evaluating this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 6.5–7.4) .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
In Vivo PK : Administer intravenously/orally to rodents, collect plasma at intervals (0–24h), and calculate AUC, t₁/₂, and bioavailability .
Advanced: What analytical strategies assess the compound’s stability under varying storage conditions?
Methodological Answer:
Forced Degradation Studies : Expose to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–10) for 1–4 weeks .
Degradation Pathways : Monitor via HPLC-MS/MS to identify hydrolysis (amide bond cleavage) or oxidation (methoxy to quinone) .
Q. Table 3: Stability Profile
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2, 40°C | 25 | Des-methyl analogue |
| UV light, 7d | 15 | Oxidized triazole |
Advanced: How can computational modeling guide the optimization of this compound’s selectivity?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to predict binding poses in target vs. off-target enzymes (e.g., CYP450 isoforms) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein complex stability under physiological conditions .
QSAR Models : Train models on analogues’ bioactivity data to predict optimal substituents for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
